Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate
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Overview
Description
Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by a quinoline core substituted with a hexyl ester group, a chlorine atom, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with hexanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its quinoline core, which is known for its biological activity.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions involving quinoline derivatives.
Mechanism of Action
The mechanism of action of Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylate derivatives: Various derivatives with different substituents on the quinoline core.
Uniqueness
Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other quinoline derivatives.
Biological Activity
Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H24ClN
- Molecular Weight : 325.87 g/mol
- CAS Number : [Not provided in the sources]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Quinoline derivatives are known to exhibit diverse mechanisms, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes critical for cellular functions, which can lead to apoptosis in cancer cells.
- Antimicrobial Activity : Some studies suggest that this compound may exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting nucleic acid synthesis.
- Antiviral Properties : Research indicates that quinoline derivatives can interfere with viral replication processes, making them candidates for antiviral drug development.
Anticancer Properties
Research has shown that quinoline derivatives, including this compound, display promising anticancer activities. A study focusing on quinoline derivatives highlighted their ability to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A comparative study indicated that certain quinoline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Case Studies
- Antimalarial Activity : A series of studies on quinoline derivatives have demonstrated their efficacy against Plasmodium falciparum, the causative agent of malaria. This compound was tested alongside other derivatives, showing moderate potency against malaria parasites with an EC50 value indicating effective inhibition at low concentrations .
- Antiviral Efficacy : In a recent investigation into the antiviral potential of quinoline compounds, this compound exhibited activity against several viral strains, suggesting a potential role in antiviral drug development .
Summary of Biological Activities
Properties
CAS No. |
355421-11-3 |
---|---|
Molecular Formula |
C23H24ClNO2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
hexyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H24ClNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3 |
InChI Key |
KVSFFPZMXAZBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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